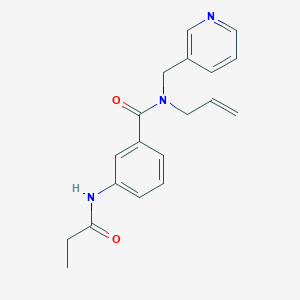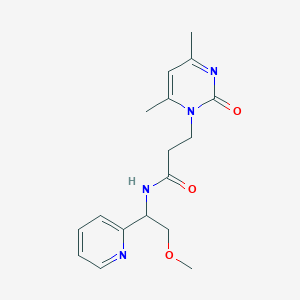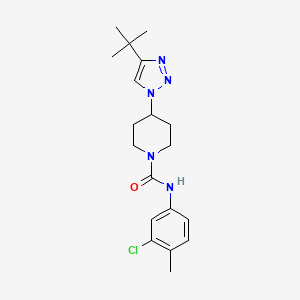
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, also known as AP-3, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. AP-3 belongs to the class of benzamide derivatives, which have been shown to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cancer. N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has also been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects, such as the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. In addition, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have antioxidant activity and to protect against oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Furthermore, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biological activities, which make it a useful tool for investigating the mechanisms of inflammation, cancer, and pain. However, one limitation of using N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of more potent and selective analogs of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, which could lead to the identification of new drug targets. Finally, the evaluation of the safety and efficacy of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in animal models and clinical trials could provide valuable information for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-pyridinemethanol with propionyl chloride to form 3-pyridinemethyl propionate, which is then reacted with N-allyl-3-aminobenzamide to yield N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide. The synthesis of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been reported in several scientific articles, and the purity of the compound has been confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been investigated for its potential as a therapeutic agent in various scientific studies. In one study, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide was shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. In another study, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide was found to have anti-cancer activity by inducing apoptosis in human leukemia cells. Furthermore, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have analgesic activity in animal models of pain.
properties
IUPAC Name |
3-(propanoylamino)-N-prop-2-enyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-11-22(14-15-7-6-10-20-13-15)19(24)16-8-5-9-17(12-16)21-18(23)4-2/h3,5-10,12-13H,1,4,11,14H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZZTNWCKBEWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CC=C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)
![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)

![1-tert-butyl-4-{[methyl(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5902637.png)
![2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)
![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5902669.png)
![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)
